molecular formula C8H7N3O2 B8416059 N-Methyl-3-nitrophenyl cyanamide

N-Methyl-3-nitrophenyl cyanamide

Cat. No. B8416059
M. Wt: 177.16 g/mol
InChI Key: OBLVNXUIGFKYBD-UHFFFAOYSA-N
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Patent
US05681833

Procedure details

To a cooled (-20° C.) and stirred solution of 3-nitrophenyl cyanamide (1 g) in a mixture of anhydrous tetrahydrofuran and anhydrous dimethylformamide (3:1; 20 ml) was added sodium hydride (60% dispersion in oil; 294 mg) in one portion, under a nitrogen atmosphere. After 8 minutes of stirring at -20° C., methyl iodide (1.14 ml) was added and the red mixture was allowed to warm to room temperature and diluted with anhydrous dimethylformamide (5 ml). After a further 45 minutes of stirring, water (75 ml; CAUTION| hydrogen evolution) was added and products were extracted with ethyl acetate (2×100 ml). The combined organic phases were washed with brine (1×50 ml), dried (MgSO4) and concentrated. The remaining solid was dissolved in ethyl acetate (30 ml) and hexane (100 ml) was added to give the title compound (880 mg) as fine needles; δH (250 MHz, DMSO-d6) 7.98 (1H, m, Ar--H), 7.85 (1H,t, J=2.2 Hz, Ar--H), 7.73 (1H, t, J=7.7 Hz, Ar--H), 7.60 (1H, m, Ar--H), 3.45 (3H, s, --NMe);m/z (CI) 177 (M-).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three
Quantity
1.14 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].O1CCC[CH2:14]1.[H-].[Na+].CI>CN(C)C=O.O>[CH3:14][N:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:11]#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
294 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1.14 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After 8 minutes of stirring at -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After a further 45 minutes of stirring
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
products were extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid was dissolved in ethyl acetate (30 ml)
ADDITION
Type
ADDITION
Details
hexane (100 ml) was added

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
CN(C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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